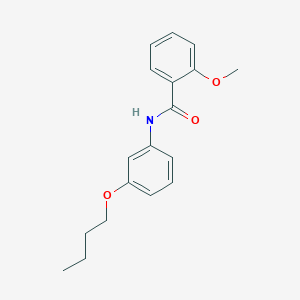

N-(3-butoxyphenyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(3-butoxyphenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-3-4-12-22-15-9-7-8-14(13-15)19-18(20)16-10-5-6-11-17(16)21-2/h5-11,13H,3-4,12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPAJLKNVQTCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

Key structural variations among 2-methoxybenzamide derivatives include:

- Amide nitrogen substituents : Ranging from aromatic (e.g., indazolyl, phenyl) to aliphatic (e.g., pyrrolidinylmethyl) groups.

- Methoxy positioning : Typically at the 2-position, though 4-methoxy analogs (e.g., N-(1H-4-Indazolyl)-4-methoxybenzamide) are also synthesized .

Observations :

- Synthetic yields : Lower yields (e.g., 35% for compound 4a and N-(4-(1H-benzimidazol-2-yl)phenyl)-2-methoxybenzamide ) suggest steric or electronic challenges during amide bond formation.

- Methoxy position : The 2-methoxy group is conserved across most analogs, likely due to its role in stabilizing molecular conformation via intramolecular hydrogen bonding .

Table 2: Pharmacological Profiles

Key findings :

- Substituent-dependent activity : The 3-butoxyphenyl group’s hydrophobicity may favor interactions with lipid-rich targets (e.g., membrane-bound enzymes), whereas sulfonamide groups (e.g., sulpiride) enhance solubility and receptor specificity .

- Therapeutic diversity : Benzamide derivatives exhibit activities ranging from CNS modulation (e.g., sulpiride) to cardiovascular protection (e.g., PCSK9 inhibitors), highlighting scaffold adaptability .

Physicochemical Properties

Q & A

Q. What are the common synthetic routes for N-(3-butoxyphenyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

The synthesis of benzamide derivatives typically involves coupling 2-methoxybenzoic acid derivatives with substituted anilines. For this compound, a two-step approach is recommended:

- Step 1: Activate 2-methoxybenzoic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to form the reactive acyl intermediate.

- Step 2: React with 3-butoxyaniline in anhydrous dichloromethane or DMF under nitrogen atmosphere at 0–25°C for 12–24 hours . Optimization: Adjust solvent polarity (e.g., THF for faster reactions), temperature (higher yields at 25°C), and stoichiometric ratios (1.2:1 acyl chloride to aniline). Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR: Confirm the presence of the butoxy group (δ ~1.0–1.8 ppm for CH2/CH3), methoxy protons (δ ~3.8–4.0 ppm), and amide carbonyl (δ ~165–170 ppm in 13C NMR).

- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion peak ([M+H]+) and fragmentation patterns.

- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

Discrepancies may arise from variations in assay conditions, impurities, or cell line specificity. Methodological strategies include:

- Standardized Assays: Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and control compounds (e.g., paclitaxel for tubulin inhibition).

- Purity Validation: Use HPLC-MS to confirm compound integrity and exclude degradation products.

- Meta-Analysis: Compare data across publications using statistical tools (e.g., Cohen’s d for effect size) to identify outliers or confounding variables .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Molecular Docking (AutoDock Vina): Model interactions with targets like tubulin (PDB ID: 1SA0) or kinases. Focus on the butoxy group’s hydrophobic interactions with binding pockets.

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns to assess binding free energy (MM-PBSA).

- QSAR Modeling: Corrogate substituent effects (e.g., butoxy vs. methoxy) using descriptors like logP and polar surface area .

Q. How does the butoxy group in this compound influence its pharmacokinetic properties compared to other alkoxy substituents?

The butoxy group increases lipophilicity (logP ~3.5), enhancing blood-brain barrier permeability but reducing aqueous solubility. Methodological approaches:

- Solubility Assays: Measure in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers.

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the butoxy chain.

- Comparative Studies: Synthesize analogs (e.g., ethoxy, propoxy) and compare bioavailability via rat PK studies .

Q. What strategies can be employed to design selective inhibitors targeting tubulin polymerization using this compound derivatives?

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., Cl, F) at the benzamide para-position to enhance tubulin binding.

- Cocrystallization Studies: Resolve X-ray structures of derivatives bound to β-tubulin (e.g., PDB deposition) to guide steric optimization.

- In Vitro Screening: Use fluorescence-based tubulin polymerization assays (e.g., CytoDYNAMIX ScreenWell® kit) to rank inhibitor potency .

Q. How should researchers approach crystallographic data refinement for this compound when encountering disordered solvent molecules?

- Software: Use SHELXL for refinement, applying ISOR and SIMU constraints to model disordered solvent (e.g., CH2Cl2).

- Validation: Check data completeness (>95%) and R factors (R1 < 0.05) using PLATON. Apply SQUEEZE to exclude diffuse solvent.

- Alternative Models: Test occupancy refinement for partial-occupancy solvent molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.